Monohydroxy Etravirine

Vue d'ensemble

Description

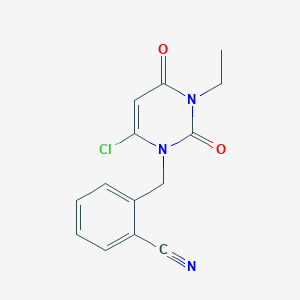

Monohydroxy Etravirine is a derivative of Etravirine, which is a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) for the treatment of human immunodeficiency virus type 1 infection . It is a potent inhibitor of HIV reverse transcriptase and retains activity against wild-type and most NNRTI-resistant HIV .

Synthesis Analysis

The synthesis of Etravirine involves several steps. CYP2C19 is primarily responsible for the formation of both the major monohydroxylated and dihydroxylated metabolites of ETR . These metabolites are produced via monomethylhydroxylation and dimethylhydroxylation of the dimethylbenzonitrile moiety .Molecular Structure Analysis

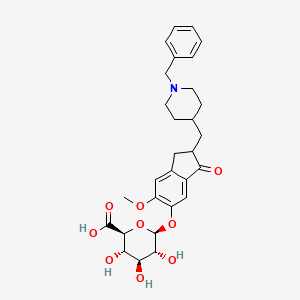

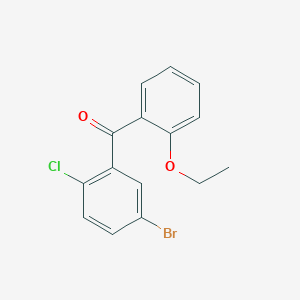

The molecular formula of Monohydroxy Etravirine is C20H15BrN6O2 . The molecular weight is 451.276 Da .Chemical Reactions Analysis

Etravirine and its metabolites are substrates of CYP2C19, CYP3A4, CYP2C9, UGT1A3, and UGT1A8 . UGT1A3 and UGT1A8 were demonstrated to glucuronidate a CYP3A4-dependent monohydroxylated product . Treatment of primary human hepatocytes with ETR resulted in increases in CYP3A4 mRNA levels .Physical And Chemical Properties Analysis

The physical and chemical properties of Monohydroxy Etravirine can be found on the PubChem database .Applications De Recherche Scientifique

Monohydroxy Etravirine: A Comprehensive Analysis of Scientific Research Applications

Antiretroviral Therapy Development: Monohydroxy Etravirine is a derivative of Etravirine, an antiretroviral drug used in the treatment of HIV-1. It may be studied for its potential to contribute to new therapeutic formulations or strategies, especially for patients with multidrug-resistant HIV strains .

Analytical Method Development: This compound is used in the analytical method development and validation (AMV), particularly for Quality Control (QC) applications during the commercial production of Etravirine or for Abbreviated New Drug Applications (ANDA) .

Pharmacokinetic Studies: Researchers may investigate Monohydroxy Etravirine’s pharmacokinetics to understand its absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for drug development .

Metabolite Identification: As a metabolite of Etravirine, Monohydroxy Etravirine can be studied to understand the metabolic pathways and the role of various enzymes such as cytochromes P450 in drug metabolism .

Toxicology and Safety Assessment: Monohydroxy Etravirine may be analyzed for its toxicological profile to assess its safety as a potential therapeutic agent or as part of combination therapies.

Drug Resistance Studies: The efficacy of Monohydroxy Etravirine against different strains of HIV, including those resistant to other non-nucleoside reverse transcriptase inhibitors (NNRTIs), can be an area of research.

Bladder Cancer Research: Although not directly related to Monohydroxy Etravirine, its parent compound Etravirine has been explored for potential therapeutic effects against bladder cancer cells, suggesting a possible avenue for research into related compounds .

Synthesis Optimization: Studies may focus on improving the synthesis process of Monohydroxy Etravirine to enhance yield, reduce reaction time, and lower toxicity .

Orientations Futures

Propriétés

IUPAC Name |

4-[6-amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy-3-(hydroxymethyl)-5-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15BrN6O2/c1-11-6-13(9-23)7-14(10-28)17(11)29-19-16(21)18(24)26-20(27-19)25-15-4-2-12(8-22)3-5-15/h2-7,28H,10H2,1H3,(H3,24,25,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSEOCSSSLMRMFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OC2=NC(=NC(=C2Br)N)NC3=CC=C(C=C3)C#N)CO)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15BrN6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10858135 | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

451.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Monohydroxy Etravirine | |

CAS RN |

1246815-68-8 | |

| Record name | Monomethylhydroxy etravirine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[6-Amino-5-bromo-2-(4-cyanoanilino)pyrimidin-4-yl]oxy}-3-(hydroxymethyl)-5-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10858135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MONOMETHYLHYDROXY ETRAVIRINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4ZR677MYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-5,5',6,6'-tetramethoxy-2,3-dihydro-[1,2'-biindenylidene]-1'(3'H)-one](/img/no-structure.png)